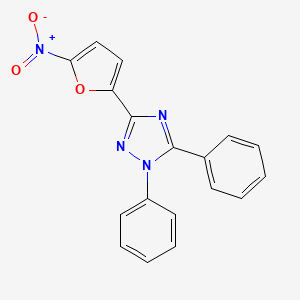![molecular formula C27H30O5 B12521149 5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane CAS No. 652155-73-2](/img/structure/B12521149.png)
5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane is an organic compound characterized by its dioxane ring structure substituted with benzyloxy and methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane typically involves the reaction of appropriate benzyloxy and methoxyphenyl precursors under controlled conditions. One common method involves the use of benzyloxy alcohols and methoxyphenyl aldehydes in the presence of acid catalysts to form the dioxane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzoic acids.
Reduction: The methoxyphenyl group can be reduced to form phenolic derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Benzoic acids and related derivatives.
Reduction: Phenolic compounds.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxyphenyl groups can interact with enzymes and receptors, potentially modulating their activity. The dioxane ring structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane
- 5,5-Bis(chloromethyl)-2-(4-methoxyphenyl)-1,3-dioxane
Uniqueness
5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of benzyloxy groups enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
652155-73-2 |
|---|---|
Molekularformel |
C27H30O5 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-5,5-bis(phenylmethoxymethyl)-1,3-dioxane |
InChI |
InChI=1S/C27H30O5/c1-28-25-14-12-24(13-15-25)26-31-20-27(21-32-26,18-29-16-22-8-4-2-5-9-22)19-30-17-23-10-6-3-7-11-23/h2-15,26H,16-21H2,1H3 |
InChI-Schlüssel |
XFBWLVNBQSGRAQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2OCC(CO2)(COCC3=CC=CC=C3)COCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



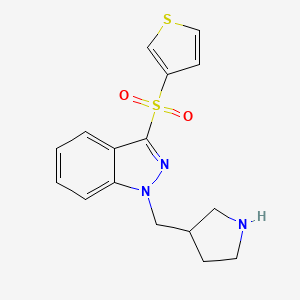
![4-[4-(Methylsulfanyl)benzoyl]benzonitrile](/img/structure/B12521072.png)
![4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)-](/img/structure/B12521073.png)
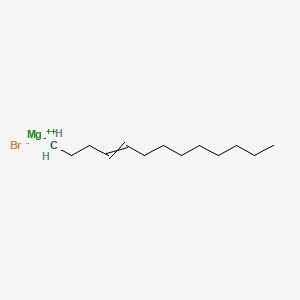
![N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12521105.png)
![4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid](/img/structure/B12521109.png)

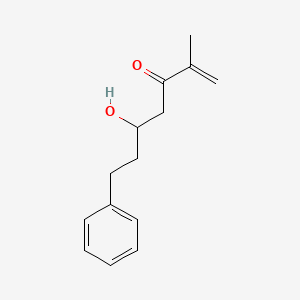
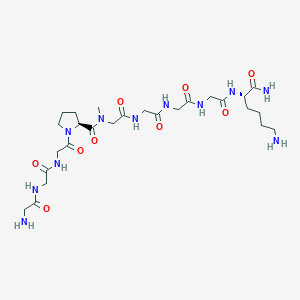
![2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12521131.png)
![2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B12521137.png)

